N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiazole ring and a piperazine ring, both of which are common in many biologically active compounds . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Wissenschaftliche Forschungsanwendungen
Treatment of Diabetes with Sulfonylurea Derivatives
Sulfonylureas, including compounds structurally related to "N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide," have been studied for their hypoglycemic effects. Research on metahexamide, a sulfonylurea derivative, demonstrated its significant hypoglycemic effect in diabetic patients, providing insights into the drug's absorption, excretion, and metabolic pathways (Pollen et al., 1960).
Orexin Receptor Antagonists for Insomnia Treatment
Compounds with piperazine as a functional group have been explored for their potential in treating sleep disorders. One such study on SB-649868, an orexin 1 and 2 receptor antagonist, highlights its disposition and metabolism in humans. This research provides valuable data on its pharmacokinetics, including elimination pathways and metabolite profiling, which is crucial for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).
Novel Psychoactive Substances and Their Impact
The study of novel psychoactive substances (NPS), including synthetic opioids and benzodiazepines, is critical for public health. Research on MT-45, a new psychoactive substance, and its association with severe intoxication cases, underscores the importance of monitoring these compounds and understanding their pharmacological and toxicological properties (Helander et al., 2014).
Metabolism and Pharmacokinetics of Designer Drugs
Understanding the metabolism and pharmacokinetics of designer drugs is essential for their potential therapeutic application and safety. A study on flubromazolam, a designer benzodiazepine, illustrates the clinical implications of its use, highlighting the need for awareness and regulation of such compounds due to their life-threatening potential (Łukasik-Głębocka et al., 2016).
Novel Sedatives and Anesthetics
Research on new sedatives and anesthetics, such as MR04A3, provides insights into their hypnotic effects, safety profiles, and potential applications in clinical settings. This study demonstrates the hypnotic effects of MR04A3 in humans, with a focus on its hemodynamic stability and minimal adverse effects, suggesting its potential for medical use (Sneyd et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-16-5-7-20(8-6-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-11-9-26(10-12-27)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXNYYNRXKWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.